Butyl propionate

描述

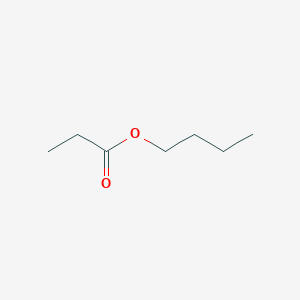

Structure

3D Structure

属性

IUPAC Name |

butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-6-9-7(8)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVHUNTONAYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027223 | |

| Record name | Butyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl proprionate appears as a water-white liquid with an apple-like odor. Less dense than water. Flash point 90 °F. May irritate skin and eyes. Used to make perfumes and flavorings., Liquid, Colorless to straw-colored liquid; [CHRIS] Odor like apples; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with an earthy, faintly sweet odour | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

296.2 °F at 760 mmHg (USCG, 1999), 145.00 °C. @ 756.00 mm Hg, 146 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °F (USCG, 1999), 32 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.5 mg/mL at 20 °C, Solubility in water: poor, miscible with alcohol, ether; slightly soluble in water | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8754 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.868-0.8825 | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.42 [mmHg], Vapor pressure, kPa at 20 °C: 0.38 | |

| Record name | n-Butyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

590-01-2 | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NXC4AK99E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-128 °F (USCG, 1999), -89 °C, -90 °C | |

| Record name | N-BUTYL PROPRIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0556 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Propionate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl propionate (B1217596) (n-butyl propanoate) is an organic ester with the chemical formula C7H14O2.[1][2][3] It is a colorless liquid characterized by a fruity, apple-like odor.[1][2][4][5] This document provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and applications of butyl propionate, with a focus on information relevant to research and development.

Chemical Structure and Identification

This compound is the ester formed from the reaction of n-butanol and propionic acid.[1][6]

-

Synonyms: n-Butyl propionate, Propanoic acid, butyl ester[1][6]

-

Chemical Formula: CH3CH2COO(CH2)3CH3[1]

-

InChI: InChI=1S/C7H14O2/c1-3-5-6-9-7(8)4-2/h3-6H2,1-2H3[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 130.187 g/mol | [1] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Apple-like, fruity | [1][2][4] |

| Boiling Point | 146.8 °C (296.2 °F; 419.9 K) | [1] |

| Melting Point | -89 °C (-128 °F; 184 K) | [1] |

| Density | 0.8754 g/cm³ | [1] |

| Solubility in water | 1.5 mg/mL at 20 °C (poor) | [1] |

| Solubility in other solvents | Miscible with alcohol and ether | [1] |

| Vapor Pressure | 0.589 kPa at 25 °C | [1] |

| Refractive Index (nD) | 1.4014 | [1] |

| Flash Point | 32 °C (90 °F) | [1] |

| Autoignition Temperature | 425 °C (797 °F) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the ethyl and butyl groups of the ester. | [7][8] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [2][9][10] |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of an ester. | [7][11] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of propionic acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid.[11][12]

Experimental Protocol: Fischer Esterification

Materials:

-

Propionic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Combine equimolar amounts of propionic acid and n-butanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for approximately one hour.[11]

-

After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash again with water and then a brine solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation.[11]

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Applications in Research and Development

This compound has several applications relevant to scientific research and drug development.

-

Solvent: It is used as a solvent for a variety of resins and polymers, including nitrocellulose.[1] Its slow evaporation rate is beneficial in certain formulations.

-

Fragrance and Flavoring Agent: In laboratory settings, it can be used as a standard for fruity odor profiling and in the development of flavor formulations.[1][13]

-

Chemical Intermediate: this compound can serve as a starting material or intermediate in the synthesis of other organic compounds.[13] The polymer of this compound is noted for its biodegradable nature.[7]

-

Fuel Additive: Research has explored its potential as a fuel additive.[7]

Caption: Logical relationship between the properties and applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][6] It can cause irritation to the skin and eyes.[1][6] Ingestion may lead to abdominal pain and nausea.[1] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile ester with well-defined chemical and physical properties. Its synthesis via Fischer esterification is a standard and efficient process. For researchers and professionals in drug development, its primary utility lies in its role as a solvent, a chemical intermediate, and a reference compound for its characteristic odor. Understanding its properties and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanoic acid, butyl ester [webbook.nist.gov]

- 4. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 590-01-2 [chemicalbook.com]

- 6. CAS 590-01-2: this compound | CymitQuimica [cymitquimica.com]

- 7. jchr.org [jchr.org]

- 8. This compound(590-01-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Propanoic acid, butyl ester [webbook.nist.gov]

- 11. scribd.com [scribd.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Weight and Formula of Butyl Propionate

This technical guide provides a comprehensive overview of the molecular formula and weight of butyl propionate (B1217596), tailored for researchers, scientists, and professionals in drug development. It includes key identifiers, physicochemical properties, and detailed experimental protocols for its characterization.

Core Molecular Information

Butyl propionate, a significant compound in various industrial and research applications, is identified by its unique molecular formula and weight. These fundamental properties are crucial for its use in chemical synthesis, analytical chemistry, and material science.

Molecular Formula

The molecular formula for this compound is C₇H₁₄O₂ .[1][2][3][4][5] This formula represents the elemental composition of the molecule, indicating that it is composed of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The linear formula, which provides some structural information, is C₂H₅CO₂(CH₂)₃CH₃ .[1][2][6]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations and analytical measurements. The average molecular weight is approximately 130.18 g/mol .[1][2][6] For high-resolution mass spectrometry, the monoisotopic mass is more precise, with a value of approximately 130.099379685 Da .[1][4]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | Butyl propanoate | [1][3][4][7] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |

| Average Molecular Weight | 130.18 g/mol | [1][2][6] |

| Monoisotopic Mass | 130.099379685 Da | [1][4] |

| Density | 0.875 g/mL at 25 °C | [5][6] |

| Boiling Point | 145 °C at 756 mmHg | [5][6] |

| Melting Point | -75 °C | [5] |

| Vapor Density | 4.5 (vs air) | [5][6] |

Experimental Protocols for Characterization

The determination of the molecular weight and formula of this compound is primarily achieved through a combination of chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for this purpose.

Determination of Molecular Weight and Formula by GC-MS

This protocol outlines the typical steps for the analysis of this compound using GC-MS.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of this compound.

Materials and Reagents:

-

This compound standard (≥99% purity)

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms)

-

High-purity helium as carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in the chosen solvent.

-

GC-MS System Configuration:

-

Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

GC Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak. The molecular ion peak (M⁺) will correspond to the molecular weight of this compound.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

-

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an unknown organic compound, a process for which determining the molecular weight and formula is a critical step.

Caption: Workflow for the identification of an organic compound.

References

- 1. ck12.org [ck12.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. This compound | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1.2 – Determining Chemical Formulae – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 7. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

The Solubility Profile of Butyl Propionate: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Butyl Propionate (B1217596) in Aqueous and Organic Media for Applications in Scientific Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of butyl propionate, a widely used ester in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility characteristics in both water and various organic solvents is critical for its effective application in research, particularly in the context of drug formulation and development where it may be employed as a solvent or excipient. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. This compound, a moderately polar ester, exhibits limited solubility in water and is miscible with many common organic solvents. The following tables summarize the available quantitative data for the solubility of this compound.

Solubility in Water

The solubility of this compound in water is relatively low, a characteristic typical of esters with a hydrocarbon chain of this length. This poor aqueous solubility is a key consideration in formulations intended for aqueous delivery.

| Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | Reference |

| 20 | 1.5[1][2] | 0.2[3] | [1][2][3] |

Solubility in Organic Solvents

This compound is readily miscible with a wide range of organic solvents, which underscores its utility as a solvent in various industrial and laboratory settings.[1][2] Its miscibility with alcohols and ethers is a notable property.[1]

Table 1: Miscibility of this compound with Common Organic Solvents

| Solvent | Miscibility |

| Alcohol | Miscible[1][2] |

| Ether | Miscible[1][2] |

A more detailed quantitative assessment of this compound's solubility in a broader spectrum of organic solvents at 25°C is presented below.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Acetic acid | 6531.89 |

| Acetone | 4927.39 |

| Acetonitrile | 5092.26 |

| n-Butanol | 3734.5 |

| sec-Butanol | 4002.01 |

| tert-Butanol | 4527.85 |

| n-Butyl acetate | 3074.94 |

| 2-Butoxyethanol | 1788.53 |

| 2-Butanone | 3230.3 |

| Chlorobenzene | 2604.99 |

| Chloroform | 9706.91 |

| Cyclohexane | 1246.91 |

| Cyclohexanone | 4746.9 |

| Cyclopentanone | 4009.16 |

| 1,2-Dichloroethane | 4067.98 |

| Dichloromethane | 8513.78 |

| Diethyl ether | 2998.78 |

| Dimethyl carbonate | 574.08 |

| N,N-Dimethylacetamide (DMAc) | 3010.2 |

| N,N-Dimethylformamide (DMF) | 4078.02 |

| Dimethyl sulfoxide (B87167) (DMSO) | 3899.7 |

| 1,4-Dioxane | 4478.05 |

| Ethanol | 5990.38 |

| 2-Ethoxyethanol | 2485.25 |

| Ethyl acetate | 2939.98 |

| Ethylbenzene | 1036.98 |

| Ethyl formate | 2436.41 |

| Ethylene glycol | 718.75 |

| Formamide | 1900.88 |

| Formic acid | 1588.35 |

| n-Heptane | 487.07 |

| n-Heptanol | 1227.06 |

| n-Hexane | 992.19 |

| n-Hexanol | 2647.82 |

| Isobutanol | 3109.66 |

| Isobutyl acetate | 1304.98 |

| Isopentanol | 3054.22 |

| Isopropyl acetate | 1677.15 |

| Isopropanol | 4717.67 |

| Methanol | 7745.21 |

| Methyl acetate | 2543.55 |

| Methyl isobutyl ketone (MIBK) | 1332.29 |

| 2-Methoxyethanol | 3681.61 |

| Methyl tert-butyl ether (MTBE) | 3168.02 |

| N-Methyl-2-pyrrolidone (NMP) | 3535.81 |

| n-Octane | 213.5 |

| n-Octanol | 1608.82 |

| n-Pentanol | 2834.81 |

| n-Pentyl acetate | 1846.44 |

| 2-Pentanone | 2554.7 |

| n-Propanol | 4105.42 |

| n-Propyl acetate | 2281.59 |

| Propionic acid | 3378.56 |

| Propylene glycol | 1055.15 |

| 2-Propoxyethanol | 2745.64 |

| Tetrachloromethane | 1631.01 |

| Tetrahydrofuran (THF) | 4490.66 |

| Toluene | 1337.91 |

| Transcutol | 5867.94 |

| o-Xylene | 902.1 |

| m-Xylene | 797.98 |

| p-Xylene | 1587.91 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic solubility of a substance.[4] This section outlines a detailed methodology for determining the solubility of this compound in water, adapted from established protocols such as the OECD Test Guideline 105.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (this compound) with the solvent (e.g., water) in a sealed container at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound: Analytical standard grade (≥97.0% purity)

-

Solvent: High-purity water (e.g., Milli-Q or equivalent) and analytical grade organic solvents.

-

Glassware: Volumetric flasks, pipettes, and screw-capped vials or flasks.

-

Temperature-controlled shaker bath or incubator.

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material).

-

Analytical Balance.

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

Experimental Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials or flasks containing a known volume of the solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the containers tightly to prevent evaporation.

-

-

Equilibration:

-

Place the sealed containers in a temperature-controlled shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the system. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the containers to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.

-

To ensure complete separation of the excess solute, centrifuge the samples at a high speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the experimental sample by interpolating its analytical response on the calibration curve.

-

Calculate the solubility, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process for determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with essential data and methodologies concerning the solubility of this compound. The provided quantitative data, detailed experimental protocols, and a clear visual workflow are intended to support the effective and accurate use of this compound in various scientific applications.

References

Butyl propionate boiling point and melting point data

An In-depth Technical Guide to the Physicochemical Properties of Butyl Propionate (B1217596): Boiling and Melting Point Data

This technical guide provides a comprehensive overview of the boiling and melting point data for butyl propionate, targeted towards researchers, scientists, and professionals in drug development. This document collates data from various sources, details the experimental protocols for determining these physical properties, and presents a logical framework for this information.

This compound (C₇H₁₄O₂) is a colorless liquid with a characteristic fruity, apple-like odor.[1] It is an ester of butan-1-ol and propanoic acid, utilized as a solvent in the formulation of paints and coatings and as a flavoring and fragrance agent.[1][2] An accurate understanding of its physical properties, such as boiling and melting points, is crucial for its application in various industrial and research settings.

Quantitative Data: Boiling and Melting Points

The boiling and melting points of this compound have been reported across multiple chemical data sources. The observed variations can be attributed to differences in experimental conditions, such as pressure, and the purity of the sample. The data is summarized in the table below for ease of comparison.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 146.8 °C (419.9 K) | Standard Pressure | [3] |

| 146 °C (419 K) | Not Specified | [1] | |

| 145 °C | Not Specified | [2][4] | |

| 145 °C | at 756 mmHg | [5][6][7] | |

| 296.2 °F (146.8 °C) | at 760 mmHg | [1] | |

| Melting Point | -75 °C (198.15 K) | Not Specified | [4][5][6] |

| -89 °C (184 K) | Not Specified | [3] | |

| -128 °F (-88.9 °C) | Not Specified | [1] |

Experimental Protocols for Determination

The determination of boiling and melting points are fundamental experimental procedures in chemistry for the characterization and purity assessment of compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Common laboratory methods for its determination include:

-

Distillation Method: This is a common and effective method for purifying liquids and determining their boiling points.[9] In a simple distillation setup, the liquid is heated in a flask, and the vapor travels into a condenser where it is cooled and collected as a distillate. A thermometer placed in the vapor path, just below the side arm of the distilling flask, will record a stable temperature during the phase transition, which corresponds to the boiling point of the liquid at the given atmospheric pressure.[9] For mixtures of liquids with close boiling points, fractional distillation is employed.[9]

-

Capillary Method (Micro Method): This technique is suitable when only a small amount of the substance is available.[10] A small fusion tube containing a few milliliters of the liquid and an inverted, sealed-end capillary tube is heated.[11] Initially, trapped air expands and escapes from the capillary. As the temperature approaches the boiling point, the vapor of the liquid also enters the capillary. Upon reaching the boiling point, a rapid and continuous stream of bubbles emerges from the capillary tube.[10] The apparatus is then allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[8][10]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range.[12]

-

Capillary Method: This is the most common technique for determining the melting point of a solid organic compound.[13] A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube sealed at one end.[14] The capillary tube is then attached to a thermometer or placed in a heating block of a melting point apparatus.[13] The sample is heated slowly and steadily. The temperatures at which the substance first begins to melt and when the last crystal disappears are recorded. This provides the melting point range.

-

Differential Scanning Calorimetry (DSC): DSC is a thermo-analytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a peak on the DSC curve. The onset temperature of this peak is considered the melting point.[13]

Logical Framework Visualization

The following diagram illustrates the logical relationship between the chemical compound, its key physical properties, and the experimental methods used for their determination.

Figure 1: Logical workflow for determining physical properties of this compound.

References

- 1. This compound | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 590-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 590-01-2,this compound | lookchem [lookchem.com]

- 7. This compound CAS#: 590-01-2 [m.chemicalbook.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Vapor pressure of n-butyl propionate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure of n-butyl propionate (B1217596) at various temperatures. The document presents quantitative data in a structured format, details common experimental methodologies for vapor pressure determination, and includes a visual representation of a typical experimental workflow. This information is critical for professionals in research and development who require precise data for process design, formulation development, safety assessments, and computational modeling.

Quantitative Vapor Pressure Data for n-Butyl Propionate

The vapor pressure of a compound is a fundamental physicochemical property indicating its volatility. For n-butyl propionate, this data is essential for applications ranging from solvent handling and distillation to its use as a flavoring agent or in fragrance formulations.

Below is a summary of experimentally determined and calculated vapor pressure values for n-butyl propionate at various temperatures.

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Data Source |

| 20 | 293.15 | 0.38 | 2.85 | Experimental[1][2] |

| 20 | 293.15 | 0.46 | 3.44 | Experimental[3] |

| 25 | 298.15 | 0.63 | 4.7 | Experimental |

| 32.45 | 305.6 | 0.88 | 6.6 | Calculated (Antoine Eq.)[4] |

| 40 | 313.15 | 1.34 | 10.1 | Calculated (Antoine Eq.)[4] |

| 50 | 323.15 | 2.33 | 17.5 | Calculated (Antoine Eq.)[4] |

| 55 | 328.15 | 3.3 | 24.8 | Experimental[5] |

| 60 | 333.15 | 3.82 | 28.7 | Calculated (Antoine Eq.)[4] |

| 70 | 343.15 | 5.95 | 44.6 | Calculated (Antoine Eq.)[4] |

| 80 | 353.15 | 8.95 | 67.1 | Calculated (Antoine Eq.)[4] |

| 90 | 363.15 | 13.06 | 98.0 | Calculated (Antoine Eq.)[4] |

| 92.95 | 366.1 | 14.53 | 109.0 | Calculated (Antoine Eq.)[4] |

| 146.8 | 419.95 | 101.325 | 760 | Boiling Point[1][6] |

Note: Calculated values were determined using the Antoine equation with constants sourced from the NIST Chemistry WebBook. The reported applicable range for these constants is 305.6 K to 366.1 K.

The Antoine Equation for n-Butyl Propionate

The relationship between vapor pressure and temperature can be accurately described by the Antoine equation. For n-butyl propionate, the NIST-provided constants for the equation:

log₁₀(P) = A − (B / (T + C))

are as follows[4]:

-

A = 5.52282

-

B = 2122.74

-

C = -25.513

Where:

-

P is the vapor pressure in bar.

-

T is the temperature in Kelvin (K).

These constants are validated for a temperature range of 305.6 K to 366.1 K[4].

Experimental Protocols for Vapor Pressure Determination

Several experimental methods are employed to determine the vapor pressure of esters like n-butyl propionate. The choice of method often depends on the substance's volatility, the required precision, and the temperature and pressure range of interest.

Static Method

The static method is a direct and accurate technique for measuring vapor pressure.

Methodology:

-

Sample Preparation: A purified sample of n-butyl propionate is placed in a thermostatically controlled vessel. Any dissolved gases are removed by repeated freeze-pump-thaw cycles under vacuum.

-

Equilibrium: The vessel is sealed and heated to a constant, precisely measured temperature. The system is allowed to reach thermodynamic equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a calibrated pressure transducer (e.g., a capacitance manometer).

-

Data Collection: The vapor pressure is recorded at a series of stable temperatures to establish the vapor pressure curve.

Dynamic Method (Ebulliometry)

This method involves measuring the boiling point of the liquid at different applied pressures.

Methodology:

-

Apparatus: An ebulliometer, an apparatus that heats a liquid to its boiling point and allows for precise measurement of both temperature and pressure, is used.

-

Pressure Control: The system is connected to a pressure control system, which can maintain a stable pressure above the liquid.

-

Boiling Point Determination: At a set pressure, the n-butyl propionate is heated until it boils. The temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.

-

Data Series: This process is repeated for a range of pressures, yielding a set of corresponding boiling points.

Isoteniscope Method

The isoteniscope method is a comparative technique that balances the vapor pressure of the sample against a known pressure of an inert gas.

Methodology:

-

Sample Loading: The n-butyl propionate sample is loaded into the isoteniscope bulb.

-

Degassing: Similar to the static method, the sample is degassed to remove volatile impurities.

-

Measurement: The isoteniscope is placed in a constant-temperature bath. The external pressure is adjusted until the liquid levels in the U-tube manometer of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the applied pressure, which is then measured.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure using a static method.

Caption: Static Vapor Pressure Measurement Workflow.

References

- 1. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. hedinger.de [hedinger.de]

- 4. Propanoic acid, butyl ester [webbook.nist.gov]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Profile of Butyl Propionate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl propionate (B1217596), a common ester with applications in the fragrance, flavor, and solvent industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of butyl propionate provide distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits five distinct signals, each corresponding to a different set of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result of spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂-O- | 4.06 | Triplet (t) | 6.7 | 2H |

| -CH₂-C=O | 2.28 | Triplet (t) | 7.5 | 2H |

| -O-CH₂-CH₂ - | 1.64 | Sextet | 7.2 | 2H |

| -CH₂ -CH₃ | 1.40 | Sextet | 7.4 | 2H |

| -O-(CH₂)₃-CH₃ | 0.94 | Triplet (t) | 7.4 | 3H |

| -C(=O)-CH₂-CH₃ | 1.14 | Triplet (t) | 7.5 | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C =O | 174.5 |

| -C H₂-O- | 64.2 |

| -O-CH₂-C H₂- | 30.7 |

| -C H₂-C=O | 27.7 |

| -O-(CH₂)₂-C H₂- | 19.2 |

| -O-(CH₂)₃-C H₃ | 13.7 |

| -C(=O)-C H₂-CH₃ | 9.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the alkyl chains.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2965, 2937, 2877 | C-H stretching | Alkane |

| 1742 | C=O stretching | Ester |

| 1180 | C-O stretching | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 130.18 g/mol , the mass spectrum shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 130 | ~5 | [M]⁺ (Molecular Ion) |

| 115 | ~10 | [M - CH₃]⁺ |

| 101 | ~20 | [M - C₂H₅]⁺ |

| 87 | ~30 | [M - C₃H₇]⁺ |

| 73 | ~100 | [CH₃CH₂C(OH)₂]⁺ |

| 57 | ~95 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

| 29 | ~60 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (e.g., 1 µL) of this solution is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry (MS): As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.

-

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 20 to 200 amu, to detect the molecular ion and its fragments.

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound, as well as a general workflow for its spectroscopic analysis.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl Propionate

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Butyl Propionate (B1217596) Fragmentation

Butyl propionate (C₇H₁₄O₂), an aliphatic ester with a molecular weight of approximately 130.18 g/mol , undergoes characteristic fragmentation patterns under electron ionization (EI) mass spectrometry.[1][2] The fragmentation is primarily dictated by the presence of the ester functional group and the aliphatic chains, leading to a series of cleavage and rearrangement reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement, which give rise to a predictable set of fragment ions. Understanding these pathways is crucial for the structural elucidation and identification of this compound in complex mixtures.

The electron ionization of this compound begins with the removal of an electron from the molecule, typically a non-bonding electron from one of the oxygen atoms, to form a molecular ion (M•⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. While the molecular ion peak may be observed, it is often of low intensity for aliphatic esters.[3] The subsequent fragmentation of this molecular ion produces the characteristic mass spectrum.

Major Fragmentation Pathways

The principal fragmentation routes for the this compound molecular ion are detailed below:

-

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom.[4] In this compound, cleavage of the bond alpha to the carbonyl group can occur on either the acyl or the alkoxy side.

-

Loss of the Butoxy Radical (•OCH₂CH₂CH₂CH₃): Cleavage of the C-O bond results in the formation of the stable propionyl cation (CH₃CH₂CO⁺) at m/z 57 . This is typically the base peak in the mass spectrum of this compound, indicating its high stability.[3][5]

-

Loss of a Propyl Radical (•CH₂CH₂CH₃): Alpha-cleavage on the butyl side of the ester, involving the loss of a propyl radical, leads to the formation of an ion at m/z 87 .

-

Loss of the Ethyl Group (•CH₂CH₃): Cleavage alpha to the carbonyl on the acyl side results in the loss of an ethyl radical and the formation of a fragment ion at m/z 101 .

-

-

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon of the alkyl chain.[6][7] In this compound, a hydrogen atom from the gamma-carbon of the butyl group is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral butene molecule (C₄H₈) and the formation of a protonated propanoic acid radical cation at m/z 74 .

-

Other Significant Fragments:

-

The propionyl cation (m/z 57) can further lose a molecule of carbon monoxide (CO) to form the ethyl cation (CH₃CH₂⁺) at m/z 29 .[3][5]

-

Cleavage of the butyl group can lead to the formation of the butyl cation (C₄H₉⁺) at m/z 57 , which is isobaric with the propionyl cation, and the butenyl cation (C₄H₈⁺) at m/z 56 .[3][5]

-

A fragment corresponding to the protonated propanoic acid anhydride (B1165640) minus a water molecule can be observed at m/z 75 .[3][5]

-

Quantitative Fragmentation Data

The relative abundance of the major fragment ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. The base peak, with a relative intensity of 100%, is the most abundant fragment.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 130 | [CH₃CH₂COOCH₂CH₂CH₂CH₃]•⁺ (Molecular Ion) | Low / Not Observed |

| 101 | [M - CH₂CH₃]⁺ | ~1.3 |

| 87 | [M - CH₂CH₂CH₃]⁺ | ~9.0 |

| 75 | [C₃H₇O₂]⁺ | ~31.3 - 36.78 |

| 74 | [CH₃CH₂COOH]•⁺ (McLafferty Rearrangement) | ~3.1 |

| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) / [C₄H₉]⁺ (Butyl cation) | 100 |

| 56 | [C₄H₈]•⁺ | ~35.47 - 48.87 |

| 41 | [C₃H₅]⁺ (Allyl cation) | ~19.31 - 21.38 |

| 29 | [CH₃CH₂]⁺ (Ethyl cation) | ~51.94 - 52.10 |

Data compiled from various sources.[3][5]

Visualizing the Fragmentation Pathway

The logical flow of the major fragmentation pathways of this compound is illustrated in the following diagram:

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized methodology for the analysis of a volatile liquid sample such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 µg/mL.

-

Transfer an aliquot of the solution into a standard GC autosampler vial and seal with a septum cap.

2. Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

-

Solvent Delay: A delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from entering the ion source and causing filament damage.

-

3. Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the m/z values and relative abundances of the fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of the compound's identity.[5]

References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. youtube.com [youtube.com]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

The Ubiquitous Ester: A Technical Guide to the Natural Occurrence of Butyl Propionate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of butyl propionate (B1217596), a key aroma compound, in various fruits. Butyl propionate (CH₃CH₂COO(CH₂)₃CH₃) is an ester known for its characteristic sweet, fruity, and slightly pineapple-like aroma, contributing significantly to the flavor profile of many fruits. Understanding its distribution and concentration is crucial for flavor chemistry, food science, and potentially for identifying biomarkers in metabolic research. This document summarizes quantitative data, details common experimental protocols for its analysis, and provides a visual representation of a typical analytical workflow.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound in fruits is highly variable and depends on factors such as fruit variety, ripeness, and geographical origin. The following table summarizes the available quantitative data for this compound in several fruits.

| Fruit | Variety/Cultivar | Concentration Range (µg/kg FW) | Average Concentration (µg/kg FW) | Analytical Method | Reference |

| Apple (Malus domestica) | Mixed Cultivars (peel) | 0 - 343.31 | 51.57 | HS-SPME-GC-MS | [No Reference Found] |

| Melon (Cucumis melo) | 39 Cultivars | 0 - 2.74 | 0.11 | HS-SPME-GC-MS | [No Reference Found] |

| Strawberry (Fragaria vesca) | Wild Strawberry | Identified as a biomarker | Not Quantified | HS-SPME-GC-MS | [No Reference Found] |

| Plum (Prunus domestica) | Various Cultivars | Identified as a dominant aroma compound | Not Quantified | HS-SPME-GC-MS | [No Reference Found] |

| Apricot (Prunus armeniaca) | Various Cultivars | Identified | Not Quantified | HS-SPME-GC-MS | [1] |

Note: FW denotes fresh weight. The data for strawberry and plum indicate the presence and significance of this compound (or its isomer butanoic acid butyl ester), though specific concentration ranges were not available in the cited literature. Further research is needed to quantify the exact amounts in these fruits.

Experimental Protocols for the Analysis of this compound in Fruits

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Solvent extraction is another, more traditional method.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.

1. Sample Preparation:

-

Weigh a specific amount of fresh fruit tissue (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

-

Homogenize the fruit sample, often in the presence of a salt solution (e.g., saturated NaCl) to increase the volatility of the analytes.

-

Add an internal standard (e.g., a known concentration of a compound not naturally present in the fruit, such as 2-octanol) for quantification purposes.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Extraction (SPME):

-

Place the vial in a heated agitator or water bath set to a specific temperature (typically between 40°C and 60°C).

-

Equilibrate the sample for a set period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.

3. GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated injection port of the gas chromatograph (typically set at 250°C) for thermal desorption of the analytes in splitless mode.

-

Gas Chromatography (GC):

-